(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride
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Overview
Description
(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a carbobenzyloxy (Cbz) protecting group on the amino group and a methyl ester on the carboxyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (2S,4S)-4-hydroxyproline.
Protection of the Amino Group: The amino group is protected using a carbobenzyloxy (Cbz) group. This is achieved by reacting the starting material with benzyl chloroformate in the presence of a base.
Esterification: The carboxyl group is then esterified to form the methyl ester. This step involves the reaction of the protected amino acid with methanol in the presence of an acid catalyst.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride undergoes various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Cbz protecting group can be removed under hydrogenation conditions to yield the free amine.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products
Hydrolysis: Yields the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Yields various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride is primarily related to its reactivity as a protected amino acid derivative. The compound can participate in various biochemical pathways, particularly those involving peptide synthesis. The Cbz protecting group ensures that the amino group remains inert during certain reactions, allowing for selective modifications at other sites.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-Hydroxyproline: A precursor in the synthesis of (2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride.
N-Boc-4-aminopyrrolidine-2-carboxylate: Another protected amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group.
N-Alloc-4-aminopyrrolidine-2-carboxylate: Similar to the Cbz derivative but with an allyloxycarbonyl (Alloc) protecting group.
Uniqueness
This compound is unique due to its specific protecting group and ester functionalities, which provide distinct reactivity and stability profiles. This makes it particularly useful in selective synthetic applications where other protecting groups may not be suitable.
Biological Activity
(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride is a compound with significant potential in pharmaceutical research. Its unique structure, characterized by a pyrrolidine ring and various substituents, positions it as a valuable building block for synthesizing biologically active molecules. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : 1-O-benzyl 2-O-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate; hydrochloride
- Molecular Formula : C14H19ClN2O4
- CAS Number : 1515919-15-9
- Molecular Weight : 304.77 g/mol
- Purity : ≥95%
- Storage Conditions : 2-8°C
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been noted for its potential in modulating neurotransmitter systems and influencing cellular signaling pathways.
Key Mechanisms:
- Neurotransmitter Modulation : The compound may influence neurotransmitter levels, particularly those involved in mood regulation and cognitive functions.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may contribute to its neuroprotective effects.
- Antimicrobial Properties : There are indications that the compound may possess antimicrobial activity against certain bacterial strains.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various derivatives of aminopyrrolidine compounds. In one study, the compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were recorded as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Bacillus subtilis | 25 |
These results suggest potential applications in developing new antibacterial agents.
Neuroprotective Effects
Research has indicated that this compound may protect neuronal cells from oxidative stress. In vitro studies using neuronal cell lines exposed to oxidative agents revealed that the compound significantly reduced cell death and preserved cellular function.
Case Studies
A notable case study focused on the synthesis of novel derivatives based on this compound. Researchers aimed to enhance its bioactivity by modifying the benzyl group and evaluating the resultant compounds' effects on neuroprotection and antimicrobial activity.
Findings:
- Modified compounds exhibited improved potency in inhibiting bacterial growth compared to the parent compound.
- Neuroprotective assays showed increased cell viability in modified compounds when subjected to oxidative stress compared to controls.
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl 4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12H,7-9,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLRSJJKBDFSMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.